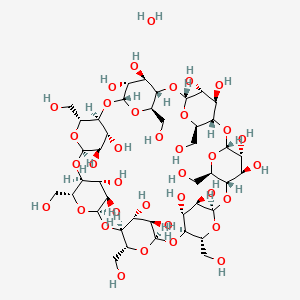
beta-Cyclodextrin hydrate
Descripción general
Descripción
Beta-Cyclodextrin hydrate, also known as β-CD, is a heptasaccharide derived from glucose . It is a white solid with the chemical formula C42H70O35 . The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . It is widely used in medicine, pharmacy, food industry, and textiles . Its molecules can accommodate various biomolecules and hence are also used as a complexing agent .
Synthesis Analysis
The synthesis of different types of copolymer of β-cyclodextrin (β-CD) by different functional monomers and cross-linkers has been discussed . The synthesized copolymer of β-CD is characterized via several microscopic and spectroscopic techniques such as synchrotron radiation based PXRD, TGA (thermogravimetric analysis), DSC and FTIR .Molecular Structure Analysis
In β-cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis
Beta-Cyclodextrin hydrate forms clathrates . It produces a water-soluble complex with dansyl chloride for the fluorescent labeling of proteins . It is used in pharmaceutical research, as pharmaceutical intermediates and also as chemical reagents .Physical And Chemical Properties Analysis
Beta-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its saturated hydrate crystal (βCD·12H2O) is 1.46 g/cm3 . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .Aplicaciones Científicas De Investigación
1. Enhancement of Physicochemical Properties
Beta-Cyclodextrin (β-Cyclodextrin) has been extensively researched for its ability to modify the physicochemical properties of hydrophobic drugs. It can form complexes with drugs like albendazole, significantly improving their solubility and dissolution rates. Such complexes are useful in designing oral dosage forms due to their improved drug release characteristics (García et al., 2014).
2. Ophthalmic Applications
In ophthalmic formulations, beta-cyclodextrins are used for their capability to enhance the aqueous solubility and stability of drugs. They have been studied for their effects on the corneal epithelium of rabbits, with certain derivatives like hydroxypropyl-beta-cyclodextrin showing good tolerance and minimal toxicity (Jansen et al., 1990).
3. Gas Hydrate Formation
β-Cyclodextrin is utilized in enhancing the kinetics of gas hydrate formation, such as methane hydrate. It has been shown to promote the formation of methane hydrate, increasing the gas consumption rate and water conversion rate, thereby improving the overall efficiency of the process (Liu et al., 2019).
4. Nasal Drug Delivery
Cyclodextrins, including beta-cyclodextrins, are used as absorption enhancers in nasal drug delivery systems, particularly for peptide and protein drugs. They can increase the intranasal bioavailability of these drugs and are considered safe based on toxicological studies (Marttin et al., 1998).
5. Intestinal Drug Absorption
Studies on intestinal epithelial cells have shown that beta-cyclodextrin derivatives can enter cells by fluid-phase endocytosis, aiding in overcoming the intestinal barrier and enhancing bioavailability (Fenyvesi et al., 2014).
6. Parenteral Formulations
Beta-cyclodextrins are explored for use in parenteral formulations, especially modified cyclodextrins like 2-hydroxypropyl-beta-cyclodextrin, due to their complexing abilities and non-toxic nature. They can solubilize and stabilize various proteins and peptides in these formulations (Brewster et al., 1989).
7. Environmental Remediation
Beta-cyclodextrin has been studied for its role in environmental remediation, particularly in the leaching of pesticides like 2,4-D from soil. It forms water-soluble inclusion complexes with pesticides, potentially aiding in their removal from contaminated soils (Morillo et al., 2001).
Mecanismo De Acción
Target of Action
Beta-Cyclodextrin hydrate is a cyclic oligosaccharide derived from glucose . It primarily targets hydrophobic molecules, including organic pollutants, pesticides, dyes, pharmaceuticals, and hydrocarbons . The hydrophobic cavities of Beta-Cyclodextrin hydrate form inclusion complexes through host-guest interactions .
Mode of Action
Beta-Cyclodextrin hydrate interacts with its targets by forming inclusion complexes. The hydrophobic cavities of Beta-Cyclodextrin hydrate encapsulate the hydrophobic guest molecules, forming a relatively stable structure based on intermolecular interactions such as van der Waals forces . The hydroxyl groups form sites of hydrogen bonding and electrostatic interaction with pollutants .
Biochemical Pathways
Beta-Cyclodextrin hydrate affects the lipid homeostasis pathway. As a bioactive molecule, Beta-Cyclodextrin hydrate can promote intracellular lipid accumulation and efflux, regulating intracellular lipid homeostasis . The metabolism of Beta-Cyclodextrin hydrate is mainly completed by the flora in the colon .
Pharmacokinetics
Beta-Cyclodextrin hydrate exhibits moderate solubility in water, which is crucial for its ADME properties . Its properties as a complexing agent allow increasing the aqueous solubility of poorly soluble drugs, thereby improving their stability and bioavailability .
Result of Action
The molecular and cellular effects of Beta-Cyclodextrin hydrate’s action are primarily related to its ability to form inclusion complexes with various molecules. This process effectively sequesters the pollutants from the surrounding water, reducing their concentration . It can often be regenerated and reused multiple times, making it cost-effective for water treatment applications .
Action Environment
The action of Beta-Cyclodextrin hydrate is influenced by environmental factors such as the adsorption temperature and vapor pressure of water . The water adsorption on Beta-Cyclodextrin hydrate is an exothermic process .
Safety and Hazards
Direcciones Futuras
Beta-Cyclodextrin and its derivatives have been extensively studied as adsorbents for the purpose of water purification . They present high efficiency and capability to remove inorganic, organic, and heavy metal impurities from wastewater as compared to conventional methods of water purification . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in fabrication of biosensors .
Propiedades
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-ZQOBQRRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cyclodextrin hydrate | |
CAS RN |
68168-23-0 | |
| Record name | Ã?-Cyclodextrin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



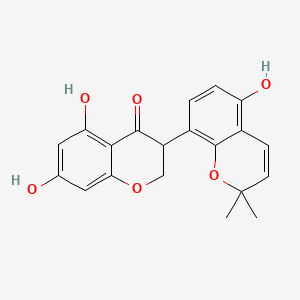

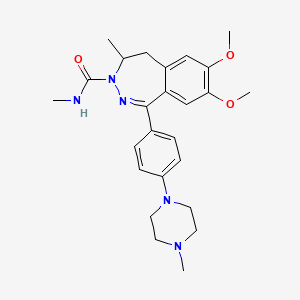
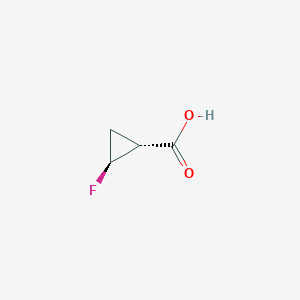
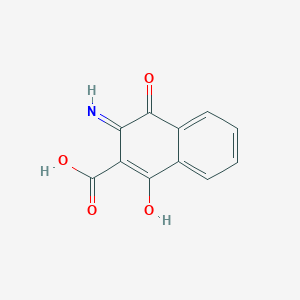
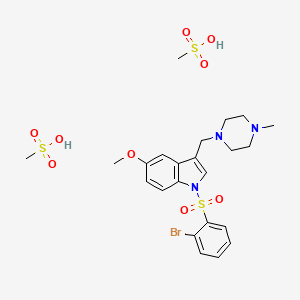
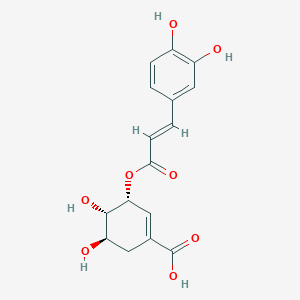
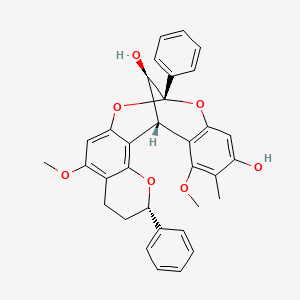


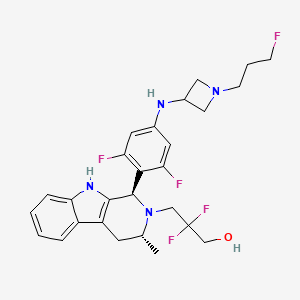
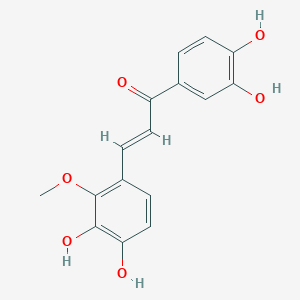
![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)